Nisobamate
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Overview
Description
- Its IUPAC name is 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate .
- The chemical formula is C13H26N2O4 , with a molar mass of approximately 274.36 g/mol .
Nisobamate: (INN; W-1015) belongs to the carbamate family and was never marketed.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Nisobamate are not widely documented.
- Industrial production methods remain undisclosed due to its lack of commercial availability.
Chemical Reactions Analysis
- Nisobamate likely undergoes various reactions, including oxidation, reduction, and substitution .
- Common reagents and conditions for these reactions are not well-documented.
- Major products formed from these reactions remain unspecified.
Scientific Research Applications
- Despite its limited use, Nisobamate has potential applications in:
- Chemistry : As a starting material or intermediate in synthetic processes.
- Biology : Possibly as a tool compound in biological studies.
- Medicine : Although not widely explored, it may have pharmacological effects.
- Industry : Its industrial applications are largely unexplored.
Mechanism of Action
- The precise mechanism by which Nisobamate exerts its effects remains unknown.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Nisobamate’s uniqueness lies in its limited documentation and lack of commercialization.
- Unfortunately, there are no widely recognized similar compounds to compare directly.
Properties
CAS No. |
25269-04-9 |
---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-6-10(4)13(5,7-18-11(14)16)8-19-12(17)15-9(2)3/h9-10H,6-8H2,1-5H3,(H2,14,16)(H,15,17) |
InChI Key |
CBDPCXYQNVDTMW-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C |
Canonical SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-sec-butyl-N-isopropyl-2-methyl-1,3-propanediol dicarbamate nisobamate W 1015 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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